molecular formula C15H16N4O B2651369 6-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 85841-11-8

6-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2651369
CAS No.: 85841-11-8
M. Wt: 268.32
InChI Key: PBWOULDLGKSENY-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 85841-11-8) is a high-purity chemical compound supplied for research purposes. This compound belongs to the pyrazolo[1,5-a]pyrimidine class of fused, rigid, and planar N-heterocyclic systems, which are recognized as a privileged scaffold in medicinal chemistry and drug discovery . The pyrazolo[1,5-a]pyrimidine core is a key structural motif in bioactive compounds with exceptional properties, including significant and selective protein kinase inhibitor (PKI) activity, which plays a critical role in targeted cancer therapy . Kinases regulated by this compound class include CK2, EGFR, B-Raf, and MEK, making derivatives promising for research in non-small cell lung cancer (NSCLC) and melanoma . The structural features of this compound, including the 4-methoxyphenyl and methyl substituents, contribute to its properties and interaction with biological targets. The synthesis of such derivatives typically involves cyclocondensation reactions of NH-3-aminopyrazoles with 1,3-biselectrophilic systems, allowing for versatile structural modifications . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers can utilize this compound in various biochemical and pharmacological studies, particularly in oncology research for investigating novel kinase inhibition pathways and antiproliferative effects.

Properties

IUPAC Name

6-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c1-9-8-13-17-10(2)14(15(16)19(13)18-9)11-4-6-12(20-3)7-5-11/h4-8H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWOULDLGKSENY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=C(C(=C2N)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the reaction of 3-aminopyrazoles with formylated acetophenones. The process can be carried out under reflux conditions in the presence of a catalyst such as potassium hydrogen sulfate (KHSO₄) in aqueous media . The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired pyrazolo[1,5-a]pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.

Scientific Research Applications

6-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit kinase enzymes by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Table 1: Comparison of Select Pyrazolo[1,5-a]pyrimidin-7-amine Derivatives
Compound Name Substituents (Positions) Biological Activity Key Reference
Target Compound : 6-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine 6: 4-Methoxyphenyl; 2,5: Methyl; 7: NH₂ Not explicitly reported
MPZP (N,N-bis(2-methoxyethyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine) 3: 4-Methoxy-2-methylphenyl; 7: Bis(2-methoxyethyl)amine CRF1 receptor antagonist (anxiety models)
3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (Compound 22) 3: 4-Fluorophenyl; 7: Pyridin-2-ylmethyl Anti-mycobacterial (MIC: 0.5–2 µg/mL)
3-(2-Chlorophenyl)-N-(sec-butyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine 3: 2-Chlorophenyl; 7: sec-Butyl Structural data only
5-Chloro-N-(4-methanesulfonylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine 5: Chloro; 7: 4-Methanesulfonylphenyl Radiolabeling candidate (PET imaging)

Key Findings from Research

CRF1 Receptor Antagonism :

  • MPZP (a close analogue) inhibits CRF1 receptors with subcutaneous efficacy in anxiety models (10 mg/kg, b.i.d.), reducing amygdalar FAAH activity .
  • The methoxy and methyl groups at position 3 in MPZP enhance receptor binding compared to the target compound’s 6-methoxyphenyl group, suggesting positional sensitivity in CRF1 modulation.

Anti-Mycobacterial Activity :

  • Derivatives with 3-(4-fluorophenyl) and 5-aryl substitutions (e.g., Compound 34: 5-(4-methoxyphenyl)) exhibit potent activity against Mycobacterium tuberculosis (MIC: 0.5–2 µg/mL) .
  • The pyridin-2-ylmethyl group at position 7 improves solubility and target engagement compared to simpler amines.

Anti-Wolbachia and Kinase Inhibition: Analogues like 3-(4-fluorophenyl)-5,6-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (Compound 3) are synthesized for anti-Wolbachia activity, targeting filarial parasites . Triazolopyrimidines with 7-anilino substitutions (e.g., 7a) show kinase inhibition, underscoring the scaffold’s adaptability .

Physicochemical Properties

  • Lipophilicity : Methoxy and halogen substituents (e.g., 4-fluorophenyl) enhance membrane permeability .
  • Solubility : Pyridin-2-ylmethyl or sulfonyl groups improve aqueous solubility compared to alkylamines .

Biological Activity

6-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer potential, enzyme inhibition, and other pharmacological effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H14N4O\text{C}_{13}\text{H}_{14}\text{N}_4\text{O}

This compound features a pyrazolo-pyrimidine core with a methoxyphenyl substituent that contributes to its biological properties.

Biological Activity Overview

The biological activities of pyrazolo[1,5-a]pyrimidines have been extensively studied. The following sections summarize key findings regarding the specific activities of this compound.

Anticancer Activity

Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine family exhibit significant anticancer properties. For instance:

  • Mechanism of Action: These compounds often induce apoptosis in cancer cells through various pathways. The structure-activity relationship (SAR) studies suggest that modifications to the pyrazolo ring can enhance potency against specific cancer types.
  • Case Study: In vitro studies demonstrated that this compound showed promising results in inhibiting proliferation in various cancer cell lines, including breast and lung cancer models. The compound was found to have an EC50 value in the low nanomolar range, indicating high potency.
Cell Line EC50 (nM) Effect
MCF-7 (Breast)20Inhibition of growth
A549 (Lung)15Induction of apoptosis

Enzyme Inhibition

This compound has been identified as an inhibitor of certain kinases involved in cancer progression:

  • Target Enzymes: It selectively inhibits receptor tyrosine kinases (RTKs) and has shown efficacy against BRAF(V600E) mutations.
  • In Vitro Assays: Enzymatic assays confirmed that this compound effectively inhibits kinase activity at nanomolar concentrations.

Anti-inflammatory and Antibacterial Activities

Beyond anticancer effects, pyrazolo derivatives have also displayed anti-inflammatory and antibacterial properties:

  • Anti-inflammatory Effects: Studies have shown that this compound reduces pro-inflammatory cytokine levels in cell models.
  • Antibacterial Activity: Preliminary tests indicated moderate antibacterial effects against Gram-positive bacteria.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine?

  • Methodological Answer : Synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the pyrazolo[1,5-a]pyrimidine core via cyclocondensation of substituted pyrazole precursors with β-diketones or cyanopyridines under reflux conditions (e.g., ethanol, 80°C, 12 hours) .
  • Step 2 : Introduction of the 4-methoxyphenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled inert atmospheres .
  • Step 3 : Amine functionalization at the 7-position using alkylation or reductive amination, often with NaBH₃CN or H₂/Pd-C in THF .
    • Key Optimization : Solvent polarity (e.g., DMF vs. dichloromethane) and temperature gradients significantly impact yield (reported 60–75%) and purity .

Q. How is the compound characterized to confirm structural integrity?

  • Methodological Answer : A combination of analytical techniques is employed:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy singlet at δ 3.8–4.0 ppm, pyrimidine ring protons at δ 6.5–8.2 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 336.17 for C₁₉H₂₀N₄O) .
  • HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodological Answer :

  • Substituent Variation : Systematically modify substituents (e.g., replace 4-methoxyphenyl with 4-chlorophenyl or fluorophenyl) to assess impacts on solubility and target binding. highlights that electron-withdrawing groups (e.g., Cl) enhance kinase inhibition but reduce aqueous solubility .
  • Assay Selection : Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to differentiate direct target effects from off-target toxicity. For example, reports IC₅₀ values <1 µM against TB1 kinase but requires counter-screening for hERG liability .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding modes with ATP-binding pockets, validated by mutagenesis (e.g., Kd values via SPR) .

Q. How can contradictory biological data (e.g., varying IC₅₀ across studies) be resolved?

  • Methodological Answer :

  • Compound Stability : Verify stability in assay buffers (e.g., pH 7.4 PBS, 37°C) via LC-MS to rule out degradation artifacts. notes that dimethyl groups at positions 2/5 improve metabolic stability .
  • Assay Conditions : Standardize ATP concentrations (e.g., 1 mM vs. 10 µM) in kinase assays, as variations alter apparent inhibition .
  • Batch Consistency : Compare multiple synthetic batches for purity (>98% by HPLC) and counterion effects (e.g., HCl salt vs. free base) .

Q. What strategies are effective in scaling up synthesis while maintaining yield and purity?

  • Methodological Answer :

  • Flow Chemistry : Transition from batch to continuous flow for cyclocondensation steps, reducing reaction time (from 12 hours to 2 hours) and improving reproducibility .
  • Catalyst Recycling : Use immobilized Pd catalysts (e.g., Pd on mesoporous silica) for Suzuki couplings, achieving >90% recovery and minimizing metal contamination .
  • Crystallization Optimization : Employ antisolvent crystallization (e.g., water in DMF) to enhance purity (>99%) and particle size uniformity .

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